3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide
Overview
Description
3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a thiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by bromination to introduce the bromine atom. The thiazole ring can be synthesized separately and then coupled with the pyrazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of pyrazole and thiazole derivatives.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine atom and the thiazole ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring structure but lacking the thiazole and propanamide groups.
3-(4-bromo-1H-pyrazol-1-yl)methyl]aniline: Another compound with a pyrazole ring substituted with a bromine atom and an aniline group.
Uniqueness
3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide is unique due to the combination of the pyrazole and thiazole rings, which can confer specific chemical and biological properties. The presence of the propanamide group also allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4OS/c1-7(5-15-6-8(11)4-13-15)9(16)14-10-12-2-3-17-10/h2-4,6-7H,5H2,1H3,(H,12,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXCEESACKILTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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